molecular formula C7H5BrClNO B3016539 2-Amino-5-bromo-4-chlorobenzaldehyde CAS No. 1036757-11-5

2-Amino-5-bromo-4-chlorobenzaldehyde

Cat. No.: B3016539
CAS No.: 1036757-11-5
M. Wt: 234.48
InChI Key: PROWVWALAHUEHK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It’s known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that the compound may interact with proteins or enzymes that have these functional groups.

Mode of Action

The compound, being an aldehyde, can react with nucleophiles. In the presence of a nucleophile such as nitrogen, the reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . This interaction can lead to changes in the target molecule, potentially altering its function.

Biochemical Pathways

The formation of oximes and hydrazones is a common reaction in organic chemistry , suggesting that the compound could potentially affect a wide range of biochemical pathways involving aldehydes and ketones.

Result of Action

The compound is noted as an important class of pharmaceutical intermediates used in the synthesis of a variety of drugs . This suggests that its molecular and cellular effects could vary depending on the specific drug it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzaldehydeFor instance, the compound is slightly soluble in water , which could influence its behavior in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-4-chlorobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:

Industrial Production Methods: Industrial production methods for this compound often involve similar multi-step synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzaldehyde is widely used in scientific research due to its versatile reactivity:

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-chlorobenzoic acid
  • 2-Amino-5-bromo-4-chlorobenzyl alcohol
  • 2-Amino-4-chlorobenzaldehyde
  • 2-Amino-5-bromobenzaldehyde

Uniqueness: 2-Amino-5-bromo-4-chlorobenzaldehyde is unique due to the specific combination of amino, bromo, and chloro substituents on the benzaldehyde ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROWVWALAHUEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (2-amino-5-bromo-4-chlorophenyl)methanol (6 g, 25.5 mmol) and manganese(IV) oxide (15.5 g, 0.178 mol) in dichloromethane (100 mL) was stirred at room temperature overnight. The solid was filtered off, and the filtrate was concentrated to give the title compound as a light yellow solid (5 g, 81%). MS (ES+) C7H5BrClNO requires: 233, 235, found: 234, 236 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
catalyst
Reaction Step One
Yield
81%

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